cyclohexylazanium;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate
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Overview
Description
Cyclohexylazanium;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate is a complex organic compound characterized by its unique structure, which includes a cyclohexylazanium group and a phosphate ester linked to a sugar moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexylazanium;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate typically involves multiple steps, including the protection of hydroxyl groups, phosphorylation, and deprotection. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated systems and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Cyclohexylazanium;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphate esters with different oxidation states, while substitution reactions can produce a variety of derivatives with modified functional groups.
Scientific Research Applications
Cyclohexylazanium;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential role in cellular processes and as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of cyclohexylazanium;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphate esters and sugar derivatives, such as:
- Glucose-6-phosphate
- Fructose-1,6-bisphosphate
- Ribose-5-phosphate
Uniqueness
Cyclohexylazanium;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexylazanium group with a phosphate ester linked to a sugar moiety sets it apart from other similar compounds, making it a valuable subject of study in various research fields.
Properties
Molecular Formula |
C18H39N2O9P |
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Molecular Weight |
458.5 g/mol |
IUPAC Name |
cyclohexylazanium;[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/2C6H13N.C6H13O9P/c2*7-6-4-2-1-3-5-6;7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13/h2*6H,1-5,7H2;2-10H,1H2,(H2,11,12,13)/t;;2-,3-,4+,5+,6-/m..1/s1 |
InChI Key |
YBPDNWXTAIIEAM-SHPZNGBNSA-N |
Isomeric SMILES |
C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O |
Canonical SMILES |
C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O |
Origin of Product |
United States |
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